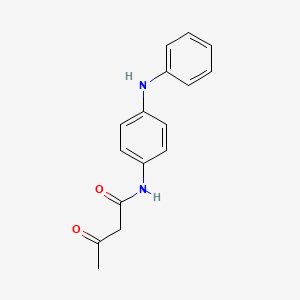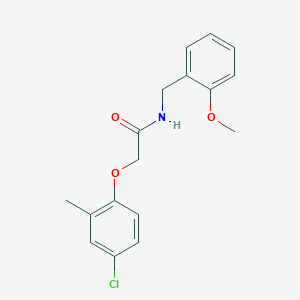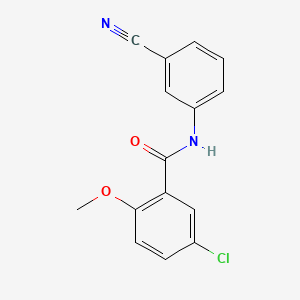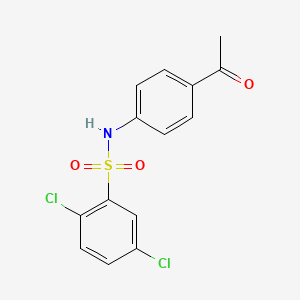
N-(4-anilinophenyl)-3-oxobutanamide
Vue d'ensemble
Description
N-(4-anilinophenyl)-3-oxobutanamide, commonly known as APB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. APB is a derivative of butyrophenone and is structurally similar to other compounds such as haloperidol and trifluoperazine.
Mécanisme D'action
APB acts as a dopamine receptor antagonist, specifically targeting the D2 receptor. This mechanism of action has been shown to be effective in reducing the reinforcing effects of drugs of abuse and in treating conditions such as schizophrenia. APB has also been shown to modulate the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
APB has been shown to have a range of biochemical and physiological effects, including reducing the release of dopamine and other neurotransmitters in the brain, reducing the reinforcing effects of drugs of abuse, and improving cognitive function in animal models. APB has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in conditions such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using APB in lab experiments is its well-established synthesis method and mechanism of action. APB has also been extensively studied in various animal models, which provides a solid foundation for further research. However, one limitation of using APB in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of APB, including the development of new drugs based on APB, further investigation of its potential therapeutic effects in conditions such as Parkinson's disease and addiction, and the development of more selective dopamine receptor antagonists. Additionally, future research could focus on the potential use of APB as a tool to study the dopamine system and its role in reward processing.
Applications De Recherche Scientifique
APB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APB has been used as a tool to study the dopamine system and its role in reward processing. APB has also been investigated for its potential therapeutic effects in conditions such as Parkinson's disease and schizophrenia.
In pharmacology, APB has been used as a reference compound to test the efficacy of other drugs. APB has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms. In medicinal chemistry, APB has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)11-16(20)18-15-9-7-14(8-10-15)17-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDNWMNOFWGGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)


![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)

![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)

